3-acetyl-1H-pyrrole-1-sulfonamide
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Overview
Description
3-acetyl-1H-pyrrole-1-sulfonamide is a heterocyclic compound that contains both pyrrole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1H-pyrrole-1-sulfonamide typically involves the condensation of a pyrrole derivative with an acetylating agent followed by sulfonamide formation. One common method involves the reaction of 3-acetylpyrrole with a sulfonamide reagent under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-acetyl-1H-pyrrole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-1H-pyrrole-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The acetyl group and pyrrole ring contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1H-pyrrole-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-acetyl-1H-indole-1-sulfonamide: Contains an indole ring instead of a pyrrole ring.
3-acetyl-1H-pyrrole-1-sulfonic acid: Oxidized form of the compound with a sulfonic acid group.
Uniqueness
3-acetyl-1H-pyrrole-1-sulfonamide is unique due to its combination of the acetyl, pyrrole, and sulfonamide functional groups. This combination imparts specific chemical properties and reactivity that are not observed in other similar compounds. The presence of the sulfonamide group also enhances its potential as a pharmaceutical intermediate and enzyme inhibitor.
Properties
Molecular Formula |
C6H8N2O3S |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
3-acetylpyrrole-1-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-5(9)6-2-3-8(4-6)12(7,10)11/h2-4H,1H3,(H2,7,10,11) |
InChI Key |
HQDVPEBAPHLQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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